Cas no 1227574-94-8 (2,4-dimethoxy-5-methylpyridine)

2,4-dimethoxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2,4-dimethoxy-5-methyl-
- 2,4-dimethoxy-5-methylpyridine
-
- インチ: 1S/C8H11NO2/c1-6-5-9-8(11-3)4-7(6)10-2/h4-5H,1-3H3
- InChIKey: BICURXLPGZOSEE-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC=C(C)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 153.078978594g/mol
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 31.4Ų
じっけんとくせい
- 密度みつど: 1.042±0.06 g/cm3(Predicted)
- ふってん: 222.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.99±0.18(Predicted)
2,4-dimethoxy-5-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ93202-1g |
2,4-dimethoxy-5-methylpyridine |
1227574-94-8 | 95% | 1g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | AZ93202-250mg |
2,4-dimethoxy-5-methylpyridine |
1227574-94-8 | 95% | 250mg |
$499.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762655-1g |
2,4-Dimethoxy-5-methylpyridine |
1227574-94-8 | 98% | 1g |
¥9933.00 | 2024-08-09 |
2,4-dimethoxy-5-methylpyridine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2,4-dimethoxy-5-methylpyridineに関する追加情報
Recent Advances in the Application of 2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8) in Chemical Biology and Pharmaceutical Research
2,4-Dimethoxy-5-methylpyridine (CAS: 1227574-94-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic aromatic compound, characterized by its methoxy and methyl substituents, has demonstrated versatile applications in drug discovery, medicinal chemistry, and material science. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological targets.
One of the most notable applications of 2,4-dimethoxy-5-methylpyridine is its use as a building block in the synthesis of kinase inhibitors. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers. The study reported that derivatives of 2,4-dimethoxy-5-methylpyridine exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range. This finding underscores the compound's potential in targeted cancer therapy.
In addition to its role in kinase inhibition, 2,4-dimethoxy-5-methylpyridine has been investigated for its applications in photopharmacology. A recent preprint on *bioRxiv* described the incorporation of this compound into light-sensitive prodrugs, enabling spatiotemporal control of drug activation. The researchers utilized the compound's unique electronic properties to design prodrugs that release active therapeutic agents upon exposure to specific wavelengths of light. This approach holds promise for reducing off-target effects and improving therapeutic precision.
Another area of active research involves the use of 2,4-dimethoxy-5-methylpyridine in the synthesis of novel antimicrobial agents. A 2024 study in *ACS Infectious Diseases* reported the development of pyridine-based small molecules with broad-spectrum activity against drug-resistant bacterial strains. The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways, making it a valuable scaffold for antibiotic development.
Beyond its biological applications, 2,4-dimethoxy-5-methylpyridine has also found use in materials science. Researchers have explored its incorporation into organic semiconductors and photovoltaic materials due to its electron-donating properties. A recent publication in *Advanced Materials* detailed the synthesis of pyridine-based polymers with enhanced charge transport characteristics, paving the way for more efficient organic electronic devices.
In conclusion, 2,4-dimethoxy-5-methylpyridine (CAS: 1227574-94-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span drug discovery, photopharmacology, antimicrobial development, and materials science, reflecting its broad utility. Ongoing research continues to uncover new roles for this compound, highlighting its potential to address unmet medical and technological challenges.
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